3,4-Dimethyl-3,4-hexanediol

Description

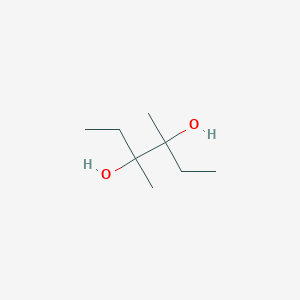

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVKNVJGPMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278996 | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-02-0 | |

| Record name | 3, 3,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-3,4-hexanediol CAS number and properties

An In-depth Technical Guide to 3,4-Dimethyl-3,4-hexanediol (CAS: 1185-02-0)

Introduction

3,4-Dimethyl-3,4-hexanediol, identified by the CAS number 1185-02-0, is a vicinal diol characterized by a symmetrical structure with two tertiary hydroxyl groups.[1] Its molecular framework consists of a six-carbon hexane chain with methyl and hydroxyl groups substituted at the third and fourth positions. This unique arrangement, featuring sterically hindered tertiary alcohol functionalities, imparts distinct chemical properties that make it a valuable intermediate in various fields of organic synthesis, including polymer chemistry and the development of pharmaceutical agents.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of 3,4-Dimethyl-3,4-hexanediol are fundamental to its application and handling. These properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1185-02-0 | [1][2][3][4][5] |

| Molecular Formula | C8H18O2 | [1][2][5] |

| Molecular Weight | 146.23 g/mol | [2][6] |

| IUPAC Name | 3,4-dimethylhexane-3,4-diol | [2][5] |

| Synonyms | 3,4-Dimethyl-hexan-3,4-diol, 3,4-dihydroxy-3,4-dimethylhexane | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | ~200.8 °C at 760 mmHg | [3][5] |

| Density | ~0.939 g/cm³ | [3][5] |

| Flash Point | ~81.1 °C | [3][5] |

| Refractive Index | ~1.453 | [3][5] |

| Water Solubility | Soluble | [1] |

| LogP (Octanol/Water) | 1.1 - 1.31 | [2][5] |

| InChI | InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | [2][5] |

| SMILES | CCC(C)(C(C)(CC)O)O | [5] |

Synthesis and Reactivity

Synthesis

The synthesis of 3,4-Dimethyl-3,4-hexanediol, a sterically hindered tertiary diol, is most classically achieved through the Pinacol Coupling Reaction . This reductive coupling of two ketone molecules, in this case, butan-2-one, is typically mediated by a reducing agent like magnesium amalgam.

Caption: Acid-catalyzed Pinacol rearrangement of the title compound.

Applications in Research and Drug Development

3,4-Dimethyl-3,4-hexanediol serves as a versatile intermediate in several industrial and research applications.

-

Pharmaceutical Synthesis: While not a final drug product itself, its structure is a valuable scaffold. The diol functionality allows for the creation of stable esters and ethers, making it a candidate for developing prodrugs with enhanced solubility or bioavailability. [1]The stereochemistry of related chiral diols is often exploited to introduce specific three-dimensional arrangements in complex, biologically active molecules, a strategy central to modern drug discovery. [7][8]* Polymer and Materials Science: The two hydroxyl groups can act as chain extenders or cross-linking agents in the synthesis of polyesters and polyurethanes. The bulky dimethylhexane backbone can impart unique properties such as increased thermal stability and rigidity to the resulting polymers. [1]* Specialty Chemicals: It is used as an intermediate in the synthesis of specialty chemicals for coatings, adhesives, and other formulations where its stability and functional group compatibility are advantageous. [1]

Safety and Handling

Currently, detailed, substance-specific toxicology data for 3,4-Dimethyl-3,4-hexanediol is not widely published. [5][9]Therefore, it should be handled with the standard precautions applicable to laboratory chemicals of this class.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists or if swallowed, seek immediate medical attention. [9] As a Senior Application Scientist, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this or any chemical to ensure access to the most current and comprehensive safety information.

References

-

Cas no 1185-02-0 (3,4-Hexanediol,3,4-dimethyl-). Kuujia.[Link]

-

3,4-Dimethyl-3,4-hexanediol | C8H18O2 | CID 223377. PubChem.[Link]

-

3,4-Hexanediol,3,4-dimethyl- | CAS#:1185-02-0. Chemsrc.[Link]

-

Chemical Properties of 3,4-Hexanediol, 2,5-dimethyl- (CAS 22607-11-0). Cheméo.[Link]

-

(3S,4S)-3,4-dimethylhexane-3,4-diol. PubChem.[Link]

-

3,4-Hexanediol, 2,5-dimethyl-. NIST WebBook.[Link]

-

Preparation of (3S,4S)-2,5-dimethyl-3,4-hexanediol [(S)-DIPED] from (R,R)-tartaric acid via trimethylsilyl chloride catalyzed acetylation of a hindered 1,4-diol. The Journal of Organic Chemistry.[Link]

-

Synthesis of 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione. PrepChem.com.[Link]

-

3,4-Diethyl-3,4-hexanediol | CAS#:6931-71-1. Chemsrc.[Link]

Sources

- 1. 1185-02-0(3,4-Hexanediol,3,4-dimethyl-) | Kuujia.com [kuujia.com]

- 2. 3,4-Dimethyl-3,4-hexanediol | C8H18O2 | CID 223377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Hexanediol,3,4-dimethyl | CAS#:1185-02-0 | Chemsrc [chemsrc.com]

- 4. 3,4-Dimethyl-3,4-hexanediol | 1185-02-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (3S,4S)-3,4-dimethylhexane-3,4-diol | C8H18O2 | CID 56615791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

3,4-Dimethyl-3,4-hexanediol molecular structure and stereoisomers

An In-Depth Technical Guide to 3,4-Dimethyl-3,4-hexanediol: Molecular Structure and Stereoisomers

Introduction

3,4-Dimethyl-3,4-hexanediol is a versatile vicinal diol, a class of organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. With the molecular formula C8H18O2, this compound serves as a valuable intermediate in various fields of organic synthesis and material science.[1][2][3] Its structure, featuring two tertiary alcohol groups on a hexane backbone, presents a fascinating case of stereoisomerism. The presence of two chiral centers at the C3 and C4 positions gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[4]

This technical guide offers a comprehensive exploration of the molecular structure, physicochemical properties, synthesis, and stereoisomeric forms of 3,4-dimethyl-3,4-hexanediol. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's stereochemical nuances and synthetic accessibility.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is 3,4-dimethylhexane-3,4-diol.[3] The core structure consists of a six-carbon hexane chain with methyl and hydroxyl groups substituted at the third and fourth carbon positions. This configuration results in a sterically hindered molecule, which can influence its reactivity and interaction with other molecules.[1]

Table 1: Physicochemical Properties of 3,4-Dimethyl-3,4-hexanediol

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [2][3][5] |

| CAS Number | 1185-02-0 | [1][2][5] |

| Boiling Point | ~185-200.8°C at 760 mmHg | [1][2] |

| Solubility | Soluble in water and many organic solvents | [1] |

| Density | ~0.939 g/cm³ | [2] |

| Appearance | Colorless liquid | [1] |

Stereoisomerism: A Tale of Three Isomers

The heart of 3,4-dimethyl-3,4-hexanediol's chemical diversity lies in its stereochemistry. The C3 and C4 carbons are both chiral centers, as each is bonded to four different groups: a hydroxyl group, a methyl group, an ethyl group, and the rest of the carbon chain. This configuration gives rise to 2^n = 2^2 = 4 possible stereoisomers. However, due to molecular symmetry, only three of these are unique.

The three stereoisomers are:

-

(3R,4R)-3,4-dimethylhexane-3,4-diol

-

(3S,4S)-3,4-dimethylhexane-3,4-diol

-

meso-(3R,4S)-3,4-dimethylhexane-3,4-diol

The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers.[4] Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

The third isomer, (3R,4S)-3,4-dimethylhexane-3,4-diol, is a meso compound.[4] A meso compound is an achiral molecule that contains chiral centers.[6][7] It possesses an internal plane of symmetry that makes the molecule as a whole superimposable on its mirror image.[6][7] Consequently, meso compounds are optically inactive. The meso form of 3,4-dimethyl-3,4-hexanediol is a diastereomer of both the (3R,4R) and (3S,4S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[8]

Caption: Stereochemical relationships of 3,4-dimethyl-3,4-hexanediol isomers.

Synthesis via Pinacol Coupling Reaction

The primary synthetic route to 3,4-dimethyl-3,4-hexanediol is the pinacol coupling reaction, a reductive coupling of two ketone molecules.[9][10][11] In this case, the starting material is 3-pentanone (diethyl ketone).

The reaction mechanism proceeds through a single-electron transfer from a reducing agent to the carbonyl groups of two 3-pentanone molecules.[10][11] This generates ketyl radical anions, which then dimerize to form a carbon-carbon bond between the former carbonyl carbons, yielding the pinacol product, 3,4-dimethyl-3,4-hexanediol.[10]

Commonly used reducing agents include alkali or alkaline earth metals like magnesium, or low-valent transition metals such as samarium(II) iodide.[9][10] The reaction typically produces a mixture of the diastereomeric products: the racemic mixture of the (3R,4R) and (3S,4S) enantiomers (dl-pair) and the meso isomer.

Caption: General workflow for the pinacol coupling synthesis of 3,4-dimethyl-3,4-hexanediol.

Experimental Protocol: Synthesis of 3,4-Dimethyl-3,4-hexanediol

The following is a generalized protocol for the synthesis via a magnesium-mediated pinacol coupling.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Initiation: Gently heat the flask to sublime the iodine, activating the magnesium surface. Allow the flask to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: Add anhydrous solvent (e.g., tetrahydrofuran or benzene). A solution of 3-pentanone in the same anhydrous solvent is then added dropwise via the dropping funnel to the stirred suspension of magnesium.

-

Reaction: The reaction is often exothermic. Maintain the reaction temperature with a water bath. After the addition is complete, the mixture is typically refluxed for several hours to ensure complete reaction.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute sulfuric acid or aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to separate the meso and dl-diastereomers.

Spectroscopic Characterization

The structural elucidation of 3,4-dimethyl-3,4-hexanediol and the differentiation of its stereoisomers rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 3,4-Dimethyl-3,4-hexanediol

| Technique | Feature | Expected Signal |

| IR Spectroscopy | O-H stretch | Broad peak at ~3200-3600 cm⁻¹ |

| C-H stretch | ~2850-3000 cm⁻¹ | |

| C-O stretch | ~1050-1150 cm⁻¹ | |

| ¹H NMR | -CH₂CH₃ (ethyl) | Triplet, ~0.9-1.1 ppm |

| -CH₃ (methyl) | Singlet, ~1.1-1.3 ppm | |

| -CH₂ CH₃ (ethyl) | Quartet/Multiplet, ~1.4-1.7 ppm | |

| -OH | Broad singlet, variable chemical shift | |

| ¹³C NMR | -CH₂CH₃ (ethyl) | ~8-10 ppm |

| -CH₃ (methyl) | ~20-25 ppm | |

| -CH₂ CH₃ (ethyl) | ~30-35 ppm | |

| C -OH | ~75-80 ppm | |

| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z = 146 (may be weak or absent) |

| [M-H₂O]⁺ | m/z = 128 (loss of water) | |

| [M-C₂H₅]⁺ | m/z = 117 (loss of an ethyl group) |

Note: Precise chemical shifts can vary based on the solvent and the specific stereoisomer.

Applications in Research and Development

3,4-Dimethyl-3,4-hexanediol and its derivatives are of interest in several areas of chemical science.

-

Pharmaceutical Intermediates: The diol functionality allows for further chemical transformations, making it a useful building block in the synthesis of more complex, biologically active molecules.[1] Its stereoisomers, particularly the enantiomerically pure forms, are valuable in asymmetric synthesis for producing chiral drugs.

-

Prodrugs and Drug Delivery: The hydroxyl groups can be esterified or converted to ethers, a strategy used to create prodrugs with improved solubility or bioavailability.[1]

-

Material Science: The diol structure is suitable for polymerization and cross-linking reactions.[1] This makes it a potential monomer or additive in the production of specialty polymers, coatings, and adhesives where its sterically hindered structure can impart unique properties.[1]

-

Pinacol Rearrangement: As a pinacol, this compound can undergo the pinacol-pinacolone rearrangement under acidic conditions.[12][13] This reaction converts the 1,2-diol into a ketone (pinacolone), providing a route to other complex carbonyl compounds.

Conclusion

3,4-Dimethyl-3,4-hexanediol is more than a simple diol; it is a model compound for understanding the principles of stereoisomerism. Its synthesis via the pinacol coupling reaction is a classic transformation in organic chemistry, and the resulting mixture of a meso compound and an enantiomeric pair provides a rich platform for studying stereochemical control and separation techniques. For researchers in organic synthesis and drug development, a thorough grasp of the structure, properties, and stereochemistry of 3,4-dimethyl-3,4-hexanediol is essential for leveraging its potential as a versatile chemical intermediate.

References

-

Cas no 1185-02-0 (3,4-Hexanediol,3,4-dimethyl-). (n.d.). Kuujia.com. Retrieved January 12, 2026, from [Link]

-

Pinacol coupling reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Pinacol coupling reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

3,4-Dimethyl-3,4-hexanediol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Pinacol coupling reaction. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

-

Pinacol Pinacolone Rearrangement: Mechanism & Applications. (n.d.). Aakash Institute. Retrieved January 12, 2026, from [Link]

-

Pinacol Pinacolone Rearrangement Process. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

3,4-Hexanediol, 3,4-dimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

6.1.6: Meso Compounds. (2021, July 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

3.7 Meso Compounds. (n.d.). Fundamentals of Organic Chemistry - NC State University Libraries. Retrieved January 12, 2026, from [Link]

-

3.7: Types of chiral molecules. (2025, August 21). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1185-02-0(3,4-Hexanediol,3,4-dimethyl-) | Kuujia.com [kuujia.com]

- 2. Page loading... [guidechem.com]

- 3. 3,4-Dimethyl-3,4-hexanediol | C8H18O2 | CID 223377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-Hexanediol, 3,4-dimethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.7 Meso Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Pinacol_coupling_reaction [chemeurope.com]

- 12. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

- 13. byjus.com [byjus.com]

Synthesis of 3,4-Dimethyl-3,4-hexanediol

An In-Depth Technical Guide to the

Introduction

3,4-Dimethyl-3,4-hexanediol is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. Specifically, it is a symmetrically substituted tertiary diol, often referred to as a pinacol. Its structure, characterized by a C8 backbone with hydroxyl groups at the C3 and C4 positions, each bearing a methyl and an ethyl group, makes it a valuable intermediate in organic synthesis.[1] The steric hindrance around the hydroxyl groups and the potential for stereoisomerism (meso and dl enantiomeric pairs) influence its reactivity and application in areas such as polymer science and the synthesis of complex molecules.[1]

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 3,4-dimethyl-3,4-hexanediol, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Table 1: Physical and Chemical Properties of 3,4-Dimethyl-3,4-hexanediol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,4-dimethylhexane-3,4-diol | [2] |

| Molecular Formula | C₈H₁₈O₂ | [2][3] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| CAS Number | 1185-02-0 | [2][3] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | ~185°C |[1] |

Part 1: Synthesis via Pinacol Coupling of Butanone

The most direct and classic route to symmetrically substituted 1,2-diols like 3,4-dimethyl-3,4-hexanediol is the pinacol coupling reaction.[4] This method involves the reductive homocoupling of a ketone—in this case, butanone (methyl ethyl ketone)—to form a new carbon-carbon bond between the two carbonyl carbons.[5][6]

Principle and Mechanism

The pinacol coupling is a free-radical process initiated by a one-electron reduction of the ketone's carbonyl group.[7][8] This reaction is typically promoted by electron-donating metals such as magnesium, samarium(II) iodide, or aluminum.[7][8]

The mechanism proceeds through two key stages:

-

Ketyl Radical Formation: An electron donor (e.g., Mg) transfers a single electron to the carbonyl group of two separate butanone molecules. This breaks the C=O pi bond and forms two resonance-stabilized ketyl radical anions.[5][9]

-

Dimerization and Protonation: The two ketyl radicals undergo dimerization, forming a carbon-carbon bond to yield a vicinal dialkoxide (the magnesium pinacolate).[7][9] Subsequent addition of water or a dilute acid in the work-up step protonates the alkoxides to give the final 1,2-diol product.[8]

With magnesium as the reducing agent, the intermediate is a stable five-membered cyclic complex where the two oxygen atoms coordinate to the Mg²⁺ ion. This complex is hydrolyzed during work-up.[7][9]

Caption: Mechanism of the Pinacol Coupling of Butanone.

Experimental Protocol: Pinacol Coupling of Butanone

This protocol is adapted from established procedures for pinacol coupling of ketones.[10]

Materials and Equipment:

-

Reagents: Magnesium turnings, Mercury(II) chloride (optional, as an activator), Butanone (anhydrous), Benzene or Toluene (anhydrous), Sulfuric acid (10% aqueous solution), Diethyl ether, Anhydrous sodium sulfate.

-

Equipment: Round-bottom flask (three-necked), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, crystallization dish.

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings (1.0 mol equivalent).

-

Activation of Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Alternatively, amalgamate the magnesium with a small amount of mercury(II) chloride in a suitable solvent, followed by washing. Safety Note: Mercury compounds are highly toxic.

-

Initiation: Add a solution of butanone (1.0 mol equivalent) dissolved in anhydrous benzene or toluene (e.g., 100 mL) to the dropping funnel. Add a small portion of the butanone solution to the flask and warm gently to initiate the reaction, which is indicated by the formation of bubbles and a grayish, cloudy appearance.

-

Reaction Execution: Once the reaction has started, add the remaining butanone solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for 2-3 hours to ensure complete reaction. The mixture will become a thick gray sludge, which is the magnesium pinacolate.

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous sulfuric acid or saturated aqueous ammonium chloride solution dropwise to hydrolyze the pinacolate complex and dissolve the magnesium salts. Continue adding until the aqueous layer is clear and slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Final Product: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.

Part 2: Synthesis via Grignard Reaction

An alternative and highly versatile method for constructing tertiary alcohols is the Grignard reaction.[11][12] This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[13] For 3,4-dimethyl-3,4-hexanediol, the most logical Grignard route is the reaction of butanone with ethylmagnesium bromide.

Principle and Mechanism

The Grignard reaction is predicated on the nucleophilic character of the carbon atom bonded to magnesium. The C-Mg bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.

The mechanism involves:

-

Formation of Grignard Reagent: Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide (EtMgBr).

-

Nucleophilic Attack: The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butanone. This forms a tetrahedral magnesium alkoxide intermediate.

-

Protonation: An acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, 3,4-dimethyl-3,4-hexanediol.[14]

A critical aspect of this synthesis is the absolute requirement for anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.

Caption: Workflow for Grignard Synthesis of the Target Diol.

Experimental Protocol: Grignard Synthesis

This procedure is divided into two main stages: preparation of the Grignard reagent and its subsequent reaction with the ketone.[11][15]

Materials and Equipment:

-

Reagents: Magnesium turnings, Iodine (crystal), Ethyl bromide, Butanone, Diethyl ether (anhydrous), Hydrochloric acid (1 M), Saturated ammonium chloride solution.

-

Equipment: Flame-dried glassware (three-necked flask, condenser, dropping funnel), magnetic stirrer, ice bath, separatory funnel.

Procedure:

Stage 1: Preparation of Ethylmagnesium Bromide

-

Setup: Assemble a flame-dried three-necked flask with a condenser, dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 mol equivalent) and a small crystal of iodine in the flask.

-

Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of ethyl bromide (1.0 mol equivalent) in anhydrous diethyl ether. Add a few milliliters of the ethyl bromide solution to the flask. The reaction should initiate, signaled by the disappearance of the iodine color and gentle bubbling. If it doesn't start, gentle warming may be required.

-

Execution: Once initiated, add the remaining ethyl bromide solution dropwise while stirring, maintaining a steady rate of reflux. After addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Stage 2: Reaction with Butanone

-

Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve butanone (0.95 mol equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Add the butanone solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction will occur. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up (Quenching): Cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution or 1 M HCl dropwise to quench the reaction and dissolve the resulting magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation.

Comparative Analysis and Conclusion

Both the pinacol coupling and Grignard reaction are effective methods for synthesizing 3,4-dimethyl-3,4-hexanediol.

-

Pinacol Coupling: This is an elegant and direct method for producing symmetrical diols from a single ketone precursor. Its primary advantage is atom economy, as two molecules of the starting material are combined directly. However, controlling the reaction and achieving high yields can sometimes be challenging, and the use of activators like mercury salts poses a significant safety hazard.

-

Grignard Reaction: This method is extremely reliable and generally provides high yields. It offers more flexibility for creating unsymmetrical diols (by choosing different ketones and Grignard reagents). The main challenges are the stringent requirement for anhydrous conditions and the handling of reactive organometallic intermediates.

The choice of method depends on the available starting materials, the scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. For the specific synthesis of 3,4-dimethyl-3,4-hexanediol, the pinacol coupling of butanone represents the more convergent approach, while the Grignard reaction offers a robust and high-yielding alternative.

References

-

Wikipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Pinacol coupling reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Pinacol Rearrangement. Retrieved from [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 3,4-Hexanediol, 3,4-dimethyl-. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-3,4-hexanediol. Retrieved from [Link]

-

Chemistry Online. (2023). Synthesis of pinacol and pinacolone. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of (3S,4S)-2,5-dimethyl-3,4-hexanediol [(S)-DIPED] from (R,R)-tartaric acid. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pinacol coupling reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,4-Hexanediol, 3,4-dimethyl-. Retrieved from [Link]

-

SynArchive. (n.d.). Pinacol Coupling. Retrieved from [Link]

Sources

- 1. 1185-02-0(3,4-Hexanediol,3,4-dimethyl-) | Kuujia.com [kuujia.com]

- 2. 3,4-Dimethyl-3,4-hexanediol | C8H18O2 | CID 223377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Hexanediol, 3,4-dimethyl- [webbook.nist.gov]

- 4. synarchive.com [synarchive.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pinacol Coupling Reaction [organic-chemistry.org]

- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 8. Pinacol_coupling_reaction [chemeurope.com]

- 9. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

Chemical reactivity of tertiary diols like 3,4-Dimethyl-3,4-hexanediol

An In-Depth Technical Guide to the Chemical Reactivity of Tertiary Diols: The Case of 3,4-Dimethyl-3,4-hexanediol

Authored by: A Senior Application Scientist

Abstract

Tertiary diols, particularly vicinal (1,2) diols such as 3,4-Dimethyl-3,4-hexanediol, represent a unique class of organic molecules whose reactivity is profoundly influenced by the steric hindrance and electronic properties of their dual tertiary alcohol functionalities. This guide provides an in-depth analysis of the core chemical transformations of 3,4-Dimethyl-3,4-hexanediol, focusing on acid-catalyzed rearrangements, dehydration pathways, and oxidation reactions. By examining the underlying mechanisms and the causality behind experimental choices, this document serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Unique Structural Landscape of 3,4-Dimethyl-3,4-hexanediol

3,4-Dimethyl-3,4-hexanediol is a vicinal diol where each hydroxyl group is attached to a tertiary carbon atom. This structure imparts specific chemical characteristics:

-

Vicinal Diol Arrangement: The presence of hydroxyl groups on adjacent carbons is the critical feature enabling the Pinacol rearrangement, a hallmark reaction of this class of compounds.

-

Tertiary Alcohols: The tertiary nature of the alcohol groups dictates their behavior in dehydration and oxidation reactions. They readily form stable tertiary carbocations, facilitating elimination reactions, but are resistant to oxidation that doesn't involve carbon-carbon bond cleavage.[1][2][3]

-

Steric Hindrance: The bulky ethyl and methyl groups surrounding the hydroxyls can influence reaction kinetics and the accessibility of reagents to the reactive centers.[4]

This guide will explore three principal reactive pathways of this molecule, providing both mechanistic understanding and practical experimental protocols.

The Pinacol Rearrangement: A Signature Transformation

The most characteristic reaction of 1,2-diols like 3,4-Dimethyl-3,4-hexanediol is the acid-catalyzed Pinacol rearrangement, which converts the diol into a ketone, specifically a pinacolone.[5] This reaction is a classic example of a carbocation rearrangement, driven by the formation of a stable carbonyl group.[6][7]

Mechanistic Deep Dive

The reaction proceeds through a well-established multi-step mechanism when catalyzed by an acid (e.g., H₂SO₄, TsOH).[8][9]

-

Protonation: The reaction initiates with the rapid and reversible protonation of one of the tertiary hydroxyl groups by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[5][9]

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation intermediate. This is typically the rate-determining step of the reaction.[10][11]

-

1,2-Alkyl Shift: A crucial rearrangement occurs where an alkyl group (in this case, a methyl or ethyl group) from the adjacent carbon migrates with its bonding electrons to the positively charged carbon. This results in a new, resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxygen atom, yielding the final ketone product and regenerating the acid catalyst.[9]

The driving force for this rearrangement is the formation of the highly stable carbon-oxygen double bond in the final ketone product.[6]

Visualizing the Pinacol Rearrangement

Caption: Mechanism of the Pinacol Rearrangement.

Experimental Protocol: Synthesis of 3,4,4-Trimethyl-3-hexanone

This protocol describes a representative procedure for the Pinacol rearrangement.

Materials:

-

3,4-Dimethyl-3,4-hexanediol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 10 g of 3,4-Dimethyl-3,4-hexanediol.

-

Slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux for 30 minutes. The mixture will likely turn dark.

-

Cool the reaction mixture and pour it into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

Purify the resulting crude ketone by fractional distillation.

Self-Validation: The identity of the pinacolone product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The presence of a strong carbonyl stretch around 1715 cm⁻¹ in the IR spectrum is indicative of the ketone.

Dehydration: The Path to Unsaturated Hydrocarbons

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[12] For a diol like 3,4-Dimethyl-3,4-hexanediol, this process can occur sequentially to yield dienes. The reaction proceeds via an E1 mechanism, favored by the formation of stable tertiary carbocation intermediates.[10][11]

Mechanistic Considerations

The dehydration process follows steps similar to the initial phase of the Pinacol rearrangement, but the carbocation intermediate takes a different path.

-

Protonation and Loss of Water: As before, one hydroxyl group is protonated and eliminated as water to form a tertiary carbocation.

-

Elimination (E1): Instead of an alkyl shift, a proton is abstracted from an adjacent carbon by a weak base (water), leading to the formation of a double bond and an unsaturated alcohol.

-

Second Dehydration: The remaining tertiary alcohol group can then undergo the same protonation-elimination sequence to form a second double bond, resulting in a conjugated or non-conjugated diene.

The reaction conditions, particularly temperature, are critical. Higher temperatures favor elimination (dehydration) over rearrangement.[12][13] A study on the dehydration of 3,4-dimethyl-3,4-hexanediol has shown that it can lead to the formation of six possible C₈H₁₄ dienes.[14]

Visualizing the Dehydration Workflow

Caption: Stepwise dehydration of a tertiary diol to dienes.

Experimental Protocol: Dehydration to Dienes

Materials:

-

3,4-Dimethyl-3,4-hexanediol

-

Anhydrous Phosphoric Acid (H₃PO₄) or powdered Potassium Bisulfate (KHSO₄)

-

Distillation apparatus with a fractionating column

Procedure:

-

Place 10 g of 3,4-Dimethyl-3,4-hexanediol and 2 g of powdered potassium bisulfate (or 5 mL of 85% phosphoric acid) in a distillation flask.

-

Heat the flask gently. The diene products are volatile and will begin to distill.

-

Collect the distillate, which will be a mixture of dienes and water. The collection temperature should be monitored.

-

Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂).

-

The product is a mixture of isomeric dienes, which can be analyzed or further purified by fractional distillation or gas chromatography.

Causality: Using a less nucleophilic acid like phosphoric acid and distilling the product as it forms helps to favor elimination and minimize the competing Pinacol rearrangement.

Oxidation: Resistance and Cleavage

Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromates or permanganates under mild conditions.[1][2] This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to a ketone.[2][3]

However, vicinal diols can undergo a specific type of oxidation: oxidative cleavage . This reaction breaks the carbon-carbon bond between the two hydroxyl groups.

Oxidative Cleavage Mechanism

Reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄) are highly selective for cleaving 1,2-diols.[15] The reaction is believed to proceed through a cyclic periodate ester intermediate.

-

Ester Formation: The diol reacts with the periodate to form a cyclic ester.

-

Fragmentation: This cyclic intermediate then fragments, breaking the central C-C bond and the I-O bonds, to yield two carbonyl compounds.

For 3,4-Dimethyl-3,4-hexanediol, since both carbinol carbons are part of tertiary alcohols, the cleavage results in the formation of two ketone molecules. Specifically, the product would be two molecules of butan-2-one.

Visualizing Oxidative Cleavage

Caption: Oxidative cleavage of a vicinal diol.

Experimental Protocol: Oxidative Cleavage with Sodium Periodate

Materials:

-

3,4-Dimethyl-3,4-hexanediol

-

Sodium periodate (NaIO₄)

-

Water/Dioxane solvent mixture

-

2,4-Dinitrophenylhydrazine (2,4-DNP) solution for testing

Procedure:

-

Dissolve 1 g of 3,4-Dimethyl-3,4-hexanediol in 20 mL of a 1:1 water/dioxane mixture.

-

Slowly add a stoichiometric amount of sodium periodate (approx. 1.5 g) to the solution with stirring.

-

Stir the mixture at room temperature for 1-2 hours. The reaction is often accompanied by the formation of a white precipitate (sodium iodate).

-

Verification: To confirm the formation of the ketone product (butan-2-one), add a few drops of the reaction mixture to a solution of 2,4-DNP. The formation of a yellow/orange precipitate indicates the presence of a carbonyl group.[5]

-

The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by removal of the solvent.

Summary of Reactivity

| Reaction Type | Reagents & Conditions | Key Intermediate | Major Product(s) |

| Pinacol Rearrangement | Concentrated H₂SO₄ or TsOH, gentle heat | Tertiary Carbocation | 3,4,4-Trimethyl-3-hexanone |

| Dehydration | H₃PO₄ or KHSO₄, strong heat, distillation | Tertiary Carbocation | Mixture of isomeric dienes |

| Oxidative Cleavage | NaIO₄ or HIO₄, room temperature | Cyclic Periodate Ester | 2 molecules of Butan-2-one |

Conclusion

The chemical reactivity of 3,4-Dimethyl-3,4-hexanediol is a direct consequence of its structure as a sterically hindered, tertiary vicinal diol. Its behavior is dominated by carbocation-mediated pathways. Under acidic conditions, it can either undergo a rearrangement to form a stable ketone (Pinacol rearrangement) or eliminate water twice to form dienes, with the outcome largely controlled by temperature. While resistant to standard oxidation, it is susceptible to selective oxidative cleavage across the C-C bond, yielding two smaller ketone fragments. A thorough understanding of these competing pathways is essential for synthetic chemists aiming to utilize this and similar tertiary diols as intermediates in the construction of complex molecular architectures.

References

-

Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. [Link]

-

JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

-

NROChemistry. (n.d.). Pinacol Rearrangement. [Link]

-

Chemistry Steps. (n.d.). Pinacol Rearrangement. [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

-

JoVE. (2023, April 30). Preparation of Diols and Pinacol Rearrangement. [Link]

-

Aakash Institute. (n.d.). Pinacol Pinacolone Rearrangement: Mechanism & Applications. [Link]

-

Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress in selective functionalization of diols via organocatalysis. [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link]

-

LookChem. (n.d.). Cas no 1185-02-0 (3,4-Hexanediol,3,4-dimethyl-). [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. [Link]

-

ACS Publications. (n.d.). Dehydration of 3,4-dimethyl-3,4-hexanediol to the six possible C8H14 dienes and proof of structure of the substituted butadienes. [Link]

-

Chemguide. (n.d.). Oxidation of alcohols. [Link]

-

BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]

Sources

- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. 1185-02-0(3,4-Hexanediol,3,4-dimethyl-) | Kuujia.com [kuujia.com]

- 5. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Pinacol Rearrangement | NROChemistry [nrochemistry.com]

- 9. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]

- 10. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 11. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 12. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

The Pinacol Coupling Reaction: A Legacy of Carbon-Carbon Bond Formation from Serendipitous Discovery to Asymmetric Synthesis

A Technical Guide for Researchers in Organic Synthesis and Drug Development

Foreword

The pinacol coupling reaction, a cornerstone of synthetic organic chemistry, stands as a testament to the power of serendipity in scientific discovery and the relentless pursuit of molecular control. From its unexpected observation in the mid-19th century to its modern-day application in the stereoselective synthesis of complex molecules, the journey of this reaction mirrors the evolution of organic chemistry itself. This in-depth guide provides a comprehensive exploration of the pinacol coupling reaction, from its historical roots and mechanistic intricacies to its contemporary variants and applications in the synthesis of valuable compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the application of this powerful carbon-carbon bond-forming transformation.

The Dawn of a C-C Bond: A Historical Perspective

The story of the pinacol coupling reaction begins in 1859 with the German chemist Wilhelm Rudolph Fittig.[1][2][3][4][5] While investigating the reduction of acetone with metallic potassium, Fittig serendipitously isolated a crystalline diol product, which he named "pinacol" from the Greek word "pinax," meaning tablet, a reference to its crystalline form.[1][6] This discovery marked one of the earliest examples of a carbon-carbon bond-forming reaction, predating many now-famous named reactions.[1] Fittig's initial work, published in the Annalen der Chemie und Pharmacie, laid the groundwork for what would become a versatile and widely studied transformation.[1]

Early investigations into the reaction were often hampered by low yields and a limited understanding of the underlying mechanism. It wasn't until the early 20th century that significant advancements were made. In 1927, Moses Gomberg and Werner E. Bachmann reported the use of magnesium to mediate the pinacol coupling of aromatic aldehydes, expanding the reaction's scope.[1] A pivotal moment in the history of the pinacol coupling came in 1974 when John E. McMurry introduced the use of low-valent titanium reagents, which dramatically improved the efficiency and scope of the reaction, particularly for intramolecular couplings to form cyclic diols.[1] This development, now known as the McMurry reaction, is a testament to the continued evolution of Fittig's initial discovery and often leads to the formation of alkenes through a deoxygenation step.[2][3]

The latter half of the 20th century and the beginning of the 21st century witnessed a surge of interest in controlling the stereochemistry of the pinacol coupling. Researchers began to explore the use of chiral auxiliaries and catalysts to achieve diastereoselective and enantioselective transformations, a critical development for the synthesis of chiral drugs and natural products.[1][7]

Unraveling the Mechanism: The Dance of Ketyl Radicals

The pinacol coupling reaction is fundamentally a reductive dimerization of two carbonyl compounds, typically aldehydes or ketones, to form a vicinal diol (a 1,2-diol).[1][2][3][4][8] The reaction proceeds through a free-radical mechanism initiated by a one-electron reduction of the carbonyl group by an electron donor, such as an alkali or alkaline earth metal.[2][4]

The key steps of the mechanism are as follows:

-

Formation of a Ketyl Radical Anion: A single electron is transferred from the reducing agent to the carbonyl group of the aldehyde or ketone. This results in the formation of a highly reactive intermediate known as a ketyl radical anion.[2][4][8]

-

Dimerization: Two of these ketyl radical anions then undergo a coupling reaction, forming a new carbon-carbon bond between the two carbonyl carbons. This dimerization results in the formation of a vicinal diol with both hydroxyl groups deprotonated (an alkoxide).[2][3][4]

-

Protonation: The final step involves the addition of a proton source, such as water or an acid, to protonate the alkoxide groups, yielding the final 1,2-diol product.[2][3][4]

The choice of reducing agent can influence the reaction pathway. For instance, when magnesium is used as the electron donor, the initial product is a 5-membered cyclic compound where the two oxygen atoms are coordinated to the Mg²⁺ ion. This complex is subsequently hydrolyzed to yield the diol and magnesium hydroxide.[2][3]

Methodologies and Experimental Protocols

The versatility of the pinacol coupling reaction is reflected in the wide array of methodologies that have been developed to effect this transformation. These methods vary in their choice of reducing agent, reaction conditions, and their ability to control stereochemistry.

Classical Pinacol Coupling: The Use of Active Metals

The traditional approach to pinacol coupling involves the use of active metals such as sodium, magnesium, or zinc as the reducing agent.[2][9] While historically significant, these methods often suffer from low yields and poor selectivity.[2]

Table 1: Comparison of Classical Metal Reductants in Pinacol Coupling

| Reducing Agent | Typical Solvent | Advantages | Disadvantages |

| Sodium (Na) | Ethereal solvents | Historical significance | Low yields, side reactions |

| Magnesium (Mg) | Anhydrous conditions | Effective for aromatic aldehydes | Can be sluggish |

| Zinc (Zn) | Aqueous THF, Saturated NH₄Cl | Milder conditions, improved yields | Activity can be variable |

Experimental Protocol: A Classic Pinacol Coupling of Acetone

This protocol is for illustrative purposes and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

-

Reagent Addition: The flask is charged with magnesium turnings and a crystal of iodine (as an activator). The system is flushed with nitrogen.

-

Solvent and Substrate: Anhydrous toluene is added to the flask, followed by the slow addition of a solution of dry acetone in toluene from the dropping funnel.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is monitored by the disappearance of the magnesium.

-

Workup: After the reaction is complete, the mixture is cooled, and the reaction is quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield pinacol hydrate.

Modern Advances: Taming Selectivity

The quest for milder reaction conditions and greater control over stereoselectivity has led to the development of several modern variants of the pinacol coupling reaction.

The introduction of low-valent titanium reagents, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple, revolutionized pinacol coupling.[1] These reagents are highly effective for both intermolecular and intramolecular couplings. Similarly, samarium(II) iodide (SmI₂) has emerged as a powerful and versatile reagent for promoting pinacol couplings, often with high diastereoselectivity, particularly in the presence of additives like HMPA.[1][2]

In recent years, electrochemical and photochemical approaches to pinacol coupling have gained traction as more sustainable alternatives to the use of stoichiometric metal reductants.[2] Photoredox catalysis, in particular, has shown great promise in achieving highly diastereoselective and enantioselective pinacol couplings under mild, visible-light irradiation.[1][10][11] These methods often employ a photosensitizer to initiate the electron transfer process.[2]

Asymmetric Pinacol Coupling: The Quest for Chirality

The synthesis of enantiomerically pure 1,2-diols is of paramount importance in the pharmaceutical and agrochemical industries. This has driven the development of asymmetric pinacol coupling reactions. Significant progress has been made using chiral titanium complexes, often in combination with chiral ligands such as TADDOLs or salen derivatives, to induce high levels of enantioselectivity.[1] These catalytic systems can achieve enantiomeric excesses (ee) of up to 94% for the coupling of aromatic aldehydes.[1]

Synthetic Utility: From Natural Products to Drug Discovery

The pinacol coupling reaction is a powerful tool for the construction of complex molecular architectures. Its ability to form a new C-C bond while simultaneously introducing two hydroxyl groups makes it particularly valuable in the synthesis of natural products and pharmaceuticals.

Natural Product Synthesis

The pinacol coupling has been successfully employed in the total synthesis of numerous natural products, including terpenoids, alkaloids, and polyketides.[1] The intramolecular version of the reaction is especially useful for constructing cyclic systems. Notable examples include the use of pinacol coupling in the total syntheses of Taxol precursors, demonstrating its utility in the assembly of highly complex and stereochemically rich molecules.[1][2]

Drug Development

The 1,2-diol motif generated by the pinacol coupling reaction is a common structural feature in many biologically active molecules. Furthermore, the pinacol product itself can serve as a versatile intermediate for further transformations. For example, pinacol can be used as a precursor for organoboron reagents like pinacolborane and bis(pinacolato)diboron, which are widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical compounds.[12] The subsequent pinacol rearrangement of the diol product provides a route to ketones and aldehydes, further expanding its synthetic utility.[6][13][14][15][16][17] The resulting pinacolone, for instance, is an important intermediate in the production of various agrochemicals and pharmaceuticals, including fungicides and herbicides.[12][18]

Conclusion and Future Outlook

From its serendipitous discovery by Wilhelm Rudolph Fittig over 160 years ago, the pinacol coupling reaction has evolved into a sophisticated and powerful tool for organic synthesis. The journey from simple metal-mediated reactions to highly selective catalytic asymmetric variants highlights the ingenuity and progress of chemical science. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the field of drug discovery, the pinacol coupling reaction and its modern iterations are poised to play an even more significant role. The ongoing development of more sustainable and efficient catalytic systems, including those based on photoredox catalysis and earth-abundant metals, will undoubtedly open new avenues for this venerable reaction, ensuring its legacy for generations of chemists to come.

References

- Pinacol coupling reaction. Grokipedia.

-

Pinacol coupling reaction. Wikipedia. [Link]

-

Pinacol coupling reaction. chemeurope.com. [Link]

-

Pinacol coupling reaction. Sciencemadness Wiki. [Link]

-

Pinacol Coupling. SynArchive. [Link]

-

Wilhelm Rudolph Fittig. chemeurope.com. [Link]

-

Pinacol Coupling Reaction. Organic Chemistry Portal. [Link]

-

Pinacol rearrangement. Wikipedia. [Link]

-

Stereoselective Pinacol Coupling of Chiral Formylferrocene Using Divalent Samarium Triflate: Preparation of a New Chiral Bisferrocenyl Oxazoline Ligand and Its Application to Asymmetric Diels−Alder Reactions. Organic Letters. [Link]

-

Wilhelm Rudolph Fittig: Master of Organic Chemistry. Scientist Biography - YouTube. [Link]

-

Wilhelm Rudolph Fittig | PDF | Organic Chemistry. Scribd. [Link]

-

Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. National Institutes of Health. [Link]

-

Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. Chemical Science (RSC Publishing). [Link]

-

Recent Advances in Pinacol Rearrangement. Bentham Science Publisher. [Link]

-

Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. [Link]

-

Pinacol Rearrangement. SynArchive. [Link]

-

Recent Advances in Pinacol Rearrangement. R Discovery - Researcher.Life. [Link]

-

Pinacol Rearrangement. Master Organic Chemistry. [Link]

-

Pinacol Pinacolone Rearrangement Process. BYJU'S. [Link]

-

Previous work on pinacol coupling and this work. ResearchGate. [Link]

-

Pinacol coupling reactions catalyzed by active zinc. ResearchGate. [Link]

-

Pinacol Pinacolone Rearrangement: Mechanism & Applications. Aakash Institute. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Pinacol_coupling_reaction [chemeurope.com]

- 4. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. synarchive.com [synarchive.com]

- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pinacol Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. synarchive.com [synarchive.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. byjus.com [byjus.com]

- 18. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

Stereochemistry of vicinal diols

An In-Depth Technical Guide to the Stereochemistry of Vicinal Diols for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal diols, or 1,2-diols, are fundamental structural motifs in a vast array of biologically active molecules, chiral auxiliaries, and natural products. The spatial arrangement of their adjacent hydroxyl groups dictates their chemical reactivity, physical properties, and, most critically, their biological function. For professionals in drug development and chemical synthesis, mastering the stereocontrolled synthesis and characterization of these compounds is not merely an academic exercise but a prerequisite for success. This guide provides a comprehensive exploration of the core principles and state-of-the-art methodologies for establishing the stereochemistry of vicinal diols, grounded in mechanistic understanding and field-proven protocols.

The Strategic Importance of Stereocontrol in Vicinal Diols

The vicinal diol moiety is a cornerstone of molecular architecture in medicinal chemistry. Its prevalence is evident in numerous therapeutic agents where the specific stereoconfiguration is directly linked to pharmacological activity. For instance, the biological activity of lipid vicinal diols, which are metabolites of epoxy fatty acids, is highly dependent on their stereochemistry, influencing processes like inflammation and pain response.[1] The synthesis of complex drugs, such as the antihypertensive agent nebivolol, relies on the precise construction of chiral diol intermediates.[2][3] Consequently, the ability to selectively synthesize a single desired stereoisomer—be it a syn or anti diastereomer, or a specific enantiomer—is a paramount objective in modern organic synthesis.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. We will first delve into the primary strategies for stereoselective dihydroxylation of alkenes, the most common precursors to vicinal diols. We will then transition to the critical techniques for verifying the stereochemical outcome of these reactions, ensuring the integrity of the final product.

Methodologies for Stereoselective Synthesis

The conversion of an alkene to a vicinal diol is a cornerstone transformation, with the stereochemical outcome—syn or anti addition of the hydroxyl groups—being dictated by the chosen synthetic method.[4]

Syn-Dihydroxylation: Mastering the Concerted Addition

Syn-dihydroxylation involves the addition of both hydroxyl groups to the same face of the alkene double bond. This is typically achieved through concerted mechanisms involving cyclic intermediates.

The Sharpless Asymmetric Dihydroxylation (AD) represents a landmark achievement in asymmetric catalysis, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[5] This powerful method facilitates the enantioselective synthesis of vicinal diols from a wide variety of alkenes using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[6][7]

Causality of Stereoselection: The remarkable enantioselectivity stems from the use of chiral ligands derived from cinchona alkaloids: dihydroquinine (DHQ) and dihydroquinidine (DHQD).[8][9] These ligands coordinate to the osmium tetroxide, creating a chiral active site. This complex then undergoes a [3+2] cycloaddition with the alkene.[5][6][10] The steric and electronic properties of the ligand create a U-shaped binding pocket that preferentially accommodates the alkene from one of its two prochiral faces, thus directing the osmylation to that face with high fidelity.

Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ-derived ligand (DHQ)₂-PHAL) and AD-mix-β (containing the DHQD-derived ligand (DHQD)₂-PHAL), provide reliable and predictable access to either enantiomer of the diol product.[5]

// Nodes outside the cycle Reoxidant [label="Stoichiometric\nOxidant", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene\nSubstrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diol [label="Chiral syn-Diol\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges connecting to the cycle Reoxidant -> OsVI [style=dashed, color="#5F6368"]; Alkene -> OsVIII [style=dashed, color="#5F6368"]; CyclicEster -> Diol [style=dashed, color="#5F6368"]; }

Caption: Sharpless AD Catalytic Cycle.

Developed prior to the Sharpless AD, the Upjohn dihydroxylation is a robust method for achieving syn-dihydroxylation, albeit without enantiocontrol (it produces a racemic mixture from an achiral alkene).[11][12] The reaction uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant, most commonly N-Methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) catalyst.[11][13][14] This method is highly reliable and avoids the need for stoichiometric quantities of the expensive and toxic osmium tetroxide.[11] It serves as the foundational, non-asymmetric counterpart to the Sharpless reaction.

These methods utilize iodine and a silver salt to achieve dihydroxylation. The key determinant of the stereochemical outcome is the presence or absence of water.[15]

-

Woodward Dihydroxylation: Performed in the presence of water, this reaction yields syn-diols.[16][17][18] The mechanism involves the formation of a cyclic acetoxonium ion intermediate, which is then attacked by water.

-

Prévost Dihydroxylation: In the absence of water (anhydrous conditions), the reaction proceeds through a different pathway to yield anti-diols.[15]

Recent modifications have been developed to make these reactions catalytic and avoid the use of expensive silver salts, for example, by using LiBr as a catalyst with NaIO₄ as the oxidant.[15][19]

Anti-Dihydroxylation: A Stepwise Approach

Anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond, is most reliably achieved through a two-step sequence: epoxidation of the alkene followed by hydrolytic ring-opening of the epoxide.

The initial epoxidation creates a strained three-membered ring. The subsequent ring-opening by a water molecule (often under acidic or basic catalysis) proceeds via an Sₙ2-type mechanism. This involves a backside attack on one of the carbon atoms of the epoxide, leading to an inversion of stereochemistry at that center and resulting in the overall anti-addition of the two hydroxyl groups.

To achieve enantiomerically enriched anti-diols, an asymmetric epoxidation is required. The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[20][21] It employs a chiral manganese(III)-salen complex as the catalyst.[20][22] The stereoselectivity is imparted by the C₂-symmetric chiral ligand, which directs the delivery of the oxygen atom to one face of the alkene.[20][22] Subsequent hydrolysis of the resulting chiral epoxide furnishes the corresponding chiral anti-diol. This method is complementary to the Sharpless epoxidation, which is typically used for allylic alcohols.[20]

Caption: Syn vs. Anti Dihydroxylation Pathways.

Characterization and Validation of Stereochemistry

Synthesizing the diol is only half the battle; rigorously proving its stereochemistry is equally critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for this purpose.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Enantiomers are spectroscopically identical in an achiral environment. To distinguish them by NMR, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is accomplished by reacting the racemic or enantiomerically enriched diol with an enantiomerically pure chiral derivatizing agent.

A highly effective class of CDAs for diols are chiral boronic acids.[23][24] These agents react rapidly and quantitatively with vicinal diols to form stable cyclic diastereomeric esters. The different spatial environments in these diastereomers cause the signals of nearby protons or other nuclei (e.g., ¹⁹F) to have different chemical shifts (δ).[25]

For example, a recently developed bridged boric acid CDA has been shown to be highly effective for the enantiodiscrimination of various diols.[23][24][25] The resulting diastereomers exhibit large chemical shift non-equivalences (ΔΔδ) of up to 0.39 ppm in their ¹H NMR spectra, allowing for clear visualization and accurate integration to determine the enantiomeric excess (ee) of the diol sample.[23][24][25]

Determination of Relative Stereochemistry by NMR

For cyclic systems or acyclic diols with multiple stereocenters, determining the relative stereochemistry (syn vs. anti) is crucial. This can often be achieved by converting the diol into a more conformationally rigid derivative, such as an acetonide (by reacting with acetone). The ¹³C NMR chemical shifts of the acetal methyl groups and the acetal carbon can be diagnostic of the relative stereochemistry. For 1,3-diols, syn-acetonides typically show acetal methyl signals around 19 and 30 ppm, while anti-acetonides show signals around 25 ppm.[26]

Quantitative Performance Data

The choice of catalytic system depends on the substrate, desired stereochemical outcome, and operational constraints. The following table provides a comparative summary of typical performance for well-established methods.

| Catalytic System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Stereochemistry |

| Sharpless AD (AD-mix-β) | trans-Stilbene | 96 | 99 | syn |

| Styrene | 98 | 97 | syn | |

| 1-Decene | 90 | 94 | syn | |

| Upjohn Dihydroxylation | Cyclohexene | 85 | N/A (racemic) | syn |

| 1-Octene | High | N/A (racemic) | syn | |

| Jacobsen Epoxidation + Hydrolysis | cis-β-Methylstyrene | 78 | 85 | anti |

| Indene | 92 | 90 | anti |

Data compiled from representative literature.[27] "High" yield for the Upjohn dihydroxylation is frequently reported without specific percentages but is generally considered efficient.

Field-Proven Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol describes a typical lab-scale synthesis of (R)-1-phenylethane-1,2-diol from styrene using AD-mix-β, a self-validating system that reliably yields the target chiral diol.

Objective: To synthesize (R)-1-phenylethane-1,2-diol with high enantioselectivity.

Materials & Reagents:

-

AD-mix-β (Commercially available from suppliers like Sigma-Aldrich)

-

Styrene (freshly distilled)

-

tert-Butanol

-

Water (deionized)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous, MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (14.0 g, for 10 mmol scale) and a solvent mixture of tert-butanol (50 mL) and water (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the mixture vigorously until the solids are largely dissolved and the temperature is stable at 0 °C.

-

Additive: Add methanesulfonamide (0.95 g, 10 mmol). Stir for 1-2 minutes.[6] The presence of methanesulfonamide can accelerate the hydrolysis of the osmate ester, thereby improving the catalytic turnover rate.[6]

-

Substrate Addition: Add styrene (1.04 g, 1.14 mL, 10 mmol) to the cold, stirring mixture.

-

Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, add solid sodium sulfite (15.0 g) portion-wise while the mixture is still cold. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. This step reduces any remaining osmium species.

-

Extraction: Add ethyl acetate (100 mL) to the flask. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with 2 M NaOH or saturated potassium carbonate solution to remove the ligand, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a white solid. Purify by silica gel column chromatography (e.g., eluting with a gradient of hexanes:ethyl acetate) to yield the pure diol.

-

Validation: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or by ¹H NMR analysis after derivatization with a chiral derivatizing agent.

Conclusion

The stereochemistry of vicinal diols is a critical parameter that profoundly influences molecular function, particularly in the context of drug development and natural product synthesis. A deep, mechanistic understanding of the available synthetic tools—from the concerted, face-selective Sharpless dihydroxylation to the stepwise epoxidation-hydrolysis sequence—empowers the scientist to make informed decisions and strategically construct complex molecules with precise stereocontrol. Coupled with rigorous analytical validation, these methodologies form an indispensable part of the modern chemist's toolkit, enabling the creation of novel chemical entities with tailored properties and functions.

References

- Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional - Forschungszentrum Jülich. (n.d.).

- Dihydroxylation - Wikipedia. (n.d.).

- Upjohn dihydroxylation - Wikipedia. (n.d.).

- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC - PubMed Central. (n.d.).

- Sharpless Asymmetric Dihydroxylation - Alfa Chemistry. (n.d.).

- Upjohn-Dihydroxylierung - Organische-Chemie.ch. (n.d.).

- Sharpless asymmetric dihydroxylation - chemeurope.com. (n.d.).

- Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.).

- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.).

- Upjohn Dihydroxylation - Organic Chemistry Portal. (n.d.).

- Upjohn Dihydroxylation - SynArchive. (n.d.).

- 1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. (n.d.).

- Stereoselective Oxidation of Aryl-Substituted Vicinal Diols into Chiral α-Hydroxy Aldehydes by Re-Engineered Propanediol Oxidoreductase - ACS Publications. (n.d.).

- Synthesis of diols by dihydroxylation - Organic Chemistry Portal. (n.d.).

- Woodward Reaction - YouTube. (n.d.).

- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - SciSpace. (2022).

- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - NIH. (n.d.).

- Asymmetric Synthesis of Trisubstituted Vicinal Diols through Copper(I)‐Catalyzed Diastereoselective and Enantioselective Allylation of Ketones with Siloxypropadienes | Request PDF - ResearchGate. (n.d.).

- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed. (n.d.).

- Synthetic approaches to 1,2-diols from alkenes - ResearchGate. (n.d.).

- Biocatalytic Noncanonical Enantioconvergent Synthesis of Vicinal Diols | Request PDF. (n.d.).

- Woodward Cis-Dihydroxylation - Ambeed.com. (n.d.).

- Synthesis of 1,2-Diols from Alkenes: Application Notes and Protocols for Researchers - Benchchem. (n.d.).

- Simple Chiral Derivatization Protocols for >1>H NMR and >19>F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols - the University of Bath's research portal. (n.d.).